Cas no 1869482-59-6 (2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid)
![2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid structure](https://ja.kuujia.com/scimg/cas/1869482-59-6x500.png)
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1140213
- 2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid
- 1869482-59-6
-
- インチ: 1S/C10H18N4O2/c1-4-11-8(10(15)16)5-14-6-12-9(13-14)7(2)3/h6-8,11H,4-5H2,1-3H3,(H,15,16)
- InChIKey: AEJKUYKTNAMYAY-UHFFFAOYSA-N
- SMILES: OC(C(CN1C=NC(C(C)C)=N1)NCC)=O
計算された属性
- 精确分子量: 226.14297583g/mol
- 同位素质量: 226.14297583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 6
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.6
- トポロジー分子極性表面積: 80Ų
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140213-0.5g |
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid |
1869482-59-6 | 95% | 0.5g |
$1221.0 | 2023-10-26 | |
Enamine | EN300-1140213-2.5g |
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid |
1869482-59-6 | 95% | 2.5g |
$2492.0 | 2023-10-26 | |
Enamine | EN300-1140213-0.05g |
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid |
1869482-59-6 | 95% | 0.05g |
$1068.0 | 2023-10-26 | |
Enamine | EN300-1140213-0.1g |
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid |
1869482-59-6 | 95% | 0.1g |
$1119.0 | 2023-10-26 | |
Enamine | EN300-1140213-10.0g |
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid |
1869482-59-6 | 10g |
$6635.0 | 2023-06-09 | ||
Enamine | EN300-1140213-10g |
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid |
1869482-59-6 | 95% | 10g |
$5467.0 | 2023-10-26 | |
Enamine | EN300-1140213-1g |
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid |
1869482-59-6 | 95% | 1g |
$1272.0 | 2023-10-26 | |
Enamine | EN300-1140213-5g |
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid |
1869482-59-6 | 95% | 5g |
$3687.0 | 2023-10-26 | |
Enamine | EN300-1140213-0.25g |
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid |
1869482-59-6 | 95% | 0.25g |
$1170.0 | 2023-10-26 | |
Enamine | EN300-1140213-1.0g |
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid |
1869482-59-6 | 1g |
$1543.0 | 2023-06-09 |
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid 関連文献
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acidに関する追加情報
Introduction to 2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid (CAS No. 1869482-59-6)
2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid (CAS No. 1869482-59-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amino acids and triazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring an ethylamino group and a propan-2-yl substituted 1H-1,2,4-triazol-1-yl moiety, makes it a promising candidate for various pharmacological studies.
The chemical structure of 2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid is characterized by its ethylamino functional group attached to the α-carbon of the propanoic acid backbone. The presence of the propan-2-yl substituent on the 1H-1,2,4-triazol-1-yl ring adds complexity and potential for specific interactions with biological targets. This combination of functional groups suggests that the compound may exhibit unique pharmacological properties, such as enhanced solubility, stability, and bioavailability.
Recent studies have explored the potential therapeutic applications of 2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid in various disease models. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages. These findings suggest that 2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid may have a role in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's potential as an antifungal agent. The 1H-1,2,4-triazol moiety is a well-known structural feature in many antifungal drugs, such as fluconazole and itraconazole. Preliminary studies have demonstrated that 2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid exhibits potent antifungal activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. This activity is attributed to its ability to disrupt fungal cell wall synthesis and membrane integrity.
In addition to its anti-inflammatory and antifungal properties, 2-(ethylamino)-3-[3-(propan-2-y l)-1H - 1 , 2 , 4 - triazol - 1 - yl ] propanoic acid has also been investigated for its potential neuroprotective effects. In vitro studies using neuronal cell lines have shown that this compound can protect against oxidative stress-induced cell death by scavenging reactive oxygen species (ROS) and modulating intracellular signaling pathways. These findings suggest that 2-(ethylamino)-3-[3-(propan - 2 - yl ) - 1 H - 1 , 2 , 4 - triazol - 1 - yl ] propanoic acid may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 2-(ethylamino)-3-[3-(propan - 2 - yl ) - 1 H - 1 , 2 , 4 - triazol - 1 - yl ] propanoic acid have also been studied to evaluate its suitability for clinical development. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a long half-life in vivo, which are desirable characteristics for a drug candidate. Additionally, the compound has shown low toxicity in animal models, further supporting its safety profile.
To further validate the therapeutic potential of 2-(ethylamino)-3-[3-(propan - yl ) - H - , , - triazol - yl ] propanoic acid, several clinical trials are currently underway. These trials aim to assess the safety and efficacy of the compound in treating various conditions such as inflammatory diseases and fungal infections. Early results from these trials are promising and suggest that this compound may offer significant benefits over existing treatments.
In conclusion, 2-(ethylamino)-3-[3-(propan - yl ) - H -, , triazol yl ] propanoic acid (CAS No. 869488596) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs in various disease areas.
1869482-59-6 (2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid) Related Products
- 2471978-08-0(2-(2-aminopropan-2-yl)phenol hydrochloride)
- 2731014-56-3(Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate)
- 2138272-44-1(3-Amino-2-(pentyloxy)propan-1-ol)
- 2228000-99-3(tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate)
- 2060033-85-2((3-fluoropyridin-2-yl)iminodimethyl-lambda6-sulfanone)
- 1394306-53-6(Ethyl 1,2,4triazolo4,3-apyridine-8-carboxylate)
- 2097865-13-7(1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one)
- 112362-88-6(4-4-(dimethylamino)phenylbutanoic acid)
- 1540-34-7(3-Ethyl-2,4-pentanedione)
- 1421499-81-1(N-3-(furan-2-yl)-3-hydroxypropyladamantane-1-carboxamide)




